molecular formula C11H11FN2O B2427760 4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 2270908-45-5

4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2427760
CAS RN: 2270908-45-5
M. Wt: 206.22
InChI Key: BPYPTLPQNDMFIU-UHFFFAOYSA-N
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Description

The compound “4-(3’-Fluorobenzyloxy)phenylboronic acid” is a crucial compound in biomedicine used in the development of novel drugs and therapies . It plays a vital role in the treatment of certain diseases, serving as a crucial building block for the synthesis of pharmaceutical agents targeting specific receptors or pathways .


Molecular Structure Analysis

The molecular formula of “4-(3’-Fluorobenzyloxy)phenylboronic acid” is C13H12BFO3 . The InChI string is InChI=1S/C13H12BFO3/c15-12-3-1-2-10 (8-12)9-18-13-6-4-11 (5-7-13)14 (16)17/h1-8,16-17H,9H2 .


Physical And Chemical Properties Analysis

The compound “4-(3’-Fluorobenzyloxy)phenylboronic acid” has a molecular weight of 246.0 . It has a melting point of 159-164 °C . It appears as a white to tan solid .

Mechanism of Action

The compound “Safinamide”, which is “(S)-N 2-(4-((3-fluorobenzyl)oxy]benzyl)alaninamide methanesulfonate”, has been tested for its rMAO inhibitory activity and selectivity . It recently entered the clinic with the name of Xadago® as an add-on to levodopa for the treatment of mid- to late-stage Parkinson’s disease .

Safety and Hazards

The compound “3-Fluorobenzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-7-10(11(15)14-13-7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYPTLPQNDMFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorobenzyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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